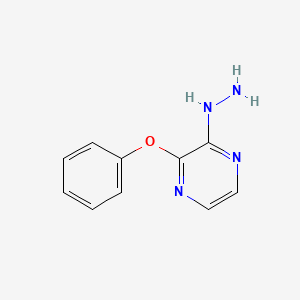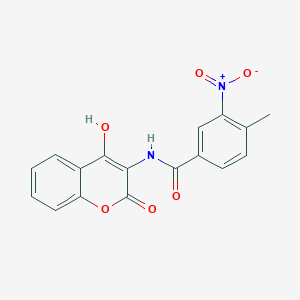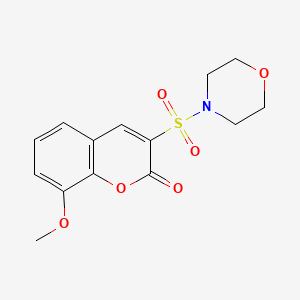![molecular formula C19H15N3O3 B14997188 N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14997188.png)
N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The starting materials often include benzodioxole, furan, and imidazo[1,2-a]pyridine derivatives. Common synthetic routes may involve:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the core: Introduction of the benzodioxole and furan groups through coupling reactions such as Suzuki or Heck coupling.
Final modifications: Methylation and amination steps to achieve the final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Solvents: Common organic solvents like dichloromethane, toluene, or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while coupling reactions could produce more complex aromatic systems.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine
- N-(1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine
- N-(1,3-benzodioxol-5-yl)-2-(phenyl)-5-methylimidazo[1,2-a]pyridin-3-amine
Uniqueness
What sets N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of both benzodioxole and furan rings in the same molecule is relatively rare and could lead to novel properties and applications.
Propriétés
Formule moléculaire |
C19H15N3O3 |
|---|---|
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H15N3O3/c1-12-4-2-6-17-21-18(15-5-3-9-23-15)19(22(12)17)20-13-7-8-14-16(10-13)25-11-24-14/h2-10,20H,11H2,1H3 |
Clé InChI |
VHYZVYWNMRZJFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCO4)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-chloro-6-fluorobenzyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B14997112.png)
![6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide](/img/structure/B14997117.png)
![3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B14997125.png)
![2-[(3-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14997129.png)
![N-(4-fluorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14997142.png)

![4-(4-ethylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B14997157.png)
![N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14997165.png)


![4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B14997181.png)
![9-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14997195.png)
![2-[5-(2,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B14997200.png)
![7-(4-Methylphenyl)-3-[(2-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14997203.png)
